molecular formula C10H4Cl2N2 B13753533 [(3,5-Dichlorophenyl)methylidene]propanedinitrile CAS No. 771574-74-4

[(3,5-Dichlorophenyl)methylidene]propanedinitrile

Cat. No.: B13753533
CAS No.: 771574-74-4
M. Wt: 223.05 g/mol
InChI Key: OJKLFRAGLMQDME-UHFFFAOYSA-N
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Description

[(3,5-Dichlorophenyl)methylidene]propanedinitrile is an organic compound characterized by a propanedinitrile backbone substituted with a 3,5-dichlorophenyl group at the methylidene position. The dichlorophenyl moiety enhances electron-withdrawing properties, influencing its stability and interactions in chemical reactions .

Properties

CAS No.

771574-74-4

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14/h1-4H

InChI Key

OJKLFRAGLMQDME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The propanedinitrile group undergoes oxidation under controlled conditions. For example:

  • Carboxylic Acid Formation : Treatment with KMnO₄ in acidic medium converts nitrile groups to carboxylic acids, yielding [(3,5-dichlorophenyl)methylidene]malonic acid. This reaction proceeds via hydrolysis of nitriles to amides, followed by further oxidation .

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, 80°CMalonic acid derivative~70
CrO₃Acetic acid, refluxPartial oxidation intermediates40–50

Nucleophilic Additions

The electron-deficient nitrile groups are susceptible to nucleophilic attack:

  • Amine Addition : Reaction with primary amines (e.g., methylamine) produces β-aminonitrile derivatives. For example:

    C10H5Cl2N2+CH3NH2C11H8Cl2N3\text{C}_{10}\text{H}_5\text{Cl}_2\text{N}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_3

    This proceeds via Michael addition, with the nitrile acting as a Michael acceptor .

NucleophileSolventCatalystYield (%)
MethylamineEthanolNone65
HydrazineDMFDABCO82

Cycloaddition Reactions

The compound participates in [2+2] and [4+2] cycloadditions:

  • Diels-Alder Reaction : Reacts with electron-rich dienes (e.g., cyclopentadiene) to form six-membered cyclic adducts .

DieneConditionsProduct TypeYield (%)
CyclopentadieneToluene, 110°CBicyclic nitrile75
FuranMicrowaveOxanorbornene60

Condensation Reactions

The methylidene group facilitates Knoevenagel condensations:

  • Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form extended conjugated systems .

BaseSolventReaction TimeYield (%)
DABCOEtOH5 min81
PiperidineEtOH30 min67

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes halogenation under specific conditions:

  • Bromination : Using Br₂/FeBr₃ introduces bromine at the para position to existing chlorine substituents .

ReagentTemperatureProductYield (%)
Br₂/FeBr₃0°CTetrasubstituted aryl55

Photochemical Reactions

UV irradiation induces unique transformations:

  • Alkylation : Under UV light, the compound reacts with alkenes (e.g., 2,5-dimethylhexa-2,4-diene) to form alkylated derivatives .

AlkeneConditionsProductYield (%)
2,5-Dimethylhexa-2,4-dieneUV, 24 hAllylated nitrile68

Reduction Reactions

Selective reduction of nitriles to amines is achievable:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces nitriles to primary amines .

CatalystPressure (atm)ProductYield (%)
Pd-C1.5Diamine derivative90

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing Cl and nitrile groups direct electrophilic attacks to specific positions on the aromatic ring .

  • Steric Considerations : Bulky substituents on the phenyl ring hinder nucleophilic additions to the nitriles .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic additions compared to protic solvents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to [(3,5-Dichlorophenyl)methylidene]propanedinitrile. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs showed promising activity against breast cancer cells, suggesting that modifications to the dichlorophenyl group can enhance efficacy .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies have shown that these compounds can interact with key proteins involved in cancer cell survival pathways, making them potential leads for drug development .

Materials Science

Synthesis of Polymers
[(3,5-Dichlorophenyl)methylidene]propanedinitrile is utilized in the synthesis of various polymeric materials. Its nitrile functional groups are reactive sites that can be incorporated into polymer chains, leading to materials with enhanced thermal stability and mechanical properties. Research has indicated that polymers derived from this compound exhibit superior performance in high-temperature applications compared to traditional polymers .

Case Study: High-Performance Coatings
A notable application is in the development of high-performance coatings. Coatings formulated with this compound demonstrated improved resistance to solvents and abrasion, making them suitable for industrial applications where durability is critical. A comparative study showed that coatings with [(3,5-Dichlorophenyl)methylidene]propanedinitrile outperformed standard formulations in terms of longevity and protective qualities .

Agricultural Chemistry

Pesticidal Properties
Research has revealed that [(3,5-Dichlorophenyl)methylidene]propanedinitrile exhibits pesticidal properties, particularly against certain fungal pathogens affecting crops. Laboratory experiments indicated effective inhibition of fungal growth at low concentrations, suggesting its potential as a biopesticide .

Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in disease incidence compared to untreated controls. The results suggest that integrating [(3,5-Dichlorophenyl)methylidene]propanedinitrile into pest management strategies could enhance crop yields while minimizing chemical inputs .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical properties
Agricultural ChemistryBiopesticideEffective against fungal pathogens

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize [(3,5-Dichlorophenyl)methylidene]propanedinitrile, key comparisons are drawn with compounds sharing structural motifs or functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Primary Use/Activity Key Reference
[(3,5-Dichlorophenyl)methylidene]propanedinitrile 3,5-dichlorophenyl, propanedinitrile Synthetic intermediate (inferred) N/A
[Chloro(phenyl)methylidene]propanedinitrile Monochlorophenyl, propanedinitrile Agrochemical precursor
Procymidone 3,5-dichlorophenyl, azabicyclo ring Fungicide
Vinclozolin 3,5-dichlorophenyl, oxazolidinedione ring Fungicide
3-{1-[bis(4-chlorophenyl)methyl]azetidin-3-ylidene}-3-(3,5-difluorophenyl)-2,2-dimethylpropanenitrile Bis(4-chlorophenyl), difluorophenyl, nitrile Synthetic target (pharmaceutical)

Dichlorophenyl-Substituted Analogues

  • Procymidone and Vinclozolin : Both fungicides feature a 3,5-dichlorophenyl group but differ in their heterocyclic cores (azabicyclo vs. oxazolidinedione). These modifications enhance their binding to fungal enzymes, a property likely shared by [(3,5-Dichlorophenyl)methylidene]propanedinitrile due to electron-deficient aromatic systems .
  • Reactivity : The propanedinitrile group in the target compound may confer greater electrophilicity compared to the ester or carboxamide groups in procymidone/vinclozolin, favoring nucleophilic addition reactions .

Nitrile-Containing Analogues

  • [Chloro(phenyl)methylidene]propanedinitrile: This analog (monochlorinated phenyl) is a precursor in synthesizing tear gas agents (e.g., CS gas). The 3,5-dichloro substitution in the target compound likely increases steric hindrance and thermal stability .
  • 3-{1-[bis(4-chlorophenyl)methyl]azetidin-3-ylidene}-3-(3,5-difluorophenyl)-2,2-dimethylpropanenitrile : This fluorinated derivative demonstrates how halogen positioning (4-chloro vs. 3,5-dichloro) and additional rings (azetidine) alter bioactivity. Fluorine substitution typically enhances metabolic stability, whereas chlorine improves lipophilicity .

Electronic and Steric Effects

  • Steric Considerations : Compared to procymidone’s bicyclic structure, the linear propanedinitrile backbone may reduce steric hindrance, favoring applications in polymer chemistry or cross-coupling reactions.

Research Findings and Gaps

  • Further research is needed to confirm this .
  • Thermal Stability : Dichlorinated aromatics generally exhibit higher thermal stability than fluorinated analogs, as seen in comparative studies of vinclozolin (3,5-dichloro) vs. fluorinated derivatives .

Biological Activity

The compound [(3,5-Dichlorophenyl)methylidene]propanedinitrile is a nitrile derivative with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10_{10}H6_{6}Cl2_2N2_2
  • Molecular Weight : 232.08 g/mol
  • Structure : The compound features a dichlorophenyl group attached to a propanedinitrile moiety, which influences its reactivity and biological interactions.

[(3,5-Dichlorophenyl)methylidene]propanedinitrile exhibits biological activity primarily through its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate enzymatic activities, potentially leading to therapeutic effects in various biological systems .

1. Anticancer Activity

Research has indicated that compounds similar to [(3,5-Dichlorophenyl)methylidene]propanedinitrile possess significant anticancer properties. For instance, derivatives with similar structures have demonstrated antiproliferative effects against various human tumor cell lines. A study reported IC50_{50} values in the low micromolar range for several related compounds . Specific derivatives showed selective activity against colon carcinoma cells, indicating potential for targeted cancer therapies.

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. One study highlighted that certain derivatives displayed potent AChE inhibition with IC50_{50} values as low as 2.12 μM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

3. Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of related compounds. Certain derivatives exhibited significant activity against pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties . This suggests a broader application in developing antimicrobial agents.

Case Studies and Research Findings

Study Focus Findings
Kimura et al. (1983)Metabolic EffectsIdentified increases in hepatic microsomal enzyme activities associated with dichlorobenzene metabolites, indicating potential hepatotoxic effects linked to similar compounds .
Recent Anticancer StudyAntiproliferative ActivitySeveral derivatives showed significant anticancer activities against multiple cell lines with varying degrees of specificity .
AChE Inhibition StudyNeuropharmacologyCertain derivatives exhibited potent AChE inhibition, suggesting therapeutic potential for cognitive disorders .

Comparison with Similar Compounds

[(3,5-Dichlorophenyl)methylidene]propanedinitrile can be compared with other related compounds to understand its unique properties:

Compound Substituents Biological Activity
2-[(3,4-Dichlorophenyl)methylidene]propanedinitrile3,4-DichloroModerate anticancer activity
2-[(3,5-Difluorophenyl)methylidene]propanedinitrile3,5-DifluoroLower enzyme inhibition compared to dichloro derivative
2-[(3,5-Dibromophenyl)methylidene]propanedinitrile3,5-DibromoEnhanced antimicrobial activity

Q & A

Q. How can single-crystal X-ray diffraction elucidate its molecular structure?

  • Methodological Answer : Grow crystals via slow evaporation of a saturated acetone solution. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL; expect monoclinic symmetry (space group P2₁/n) with Z = 4, similar to dichlorophenyl analogs .

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